molecular formula C7H10N2O2 B13020707 2-Propylpyrimidine-4,6-diol

2-Propylpyrimidine-4,6-diol

Cat. No.: B13020707
M. Wt: 154.17 g/mol
InChI Key: DCQLRSMJZLGVJJ-UHFFFAOYSA-N
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Description

2-Propylpyrimidine-4,6-diol is a pyrimidine derivative characterized by hydroxyl groups at the 4- and 6-positions and a propyl chain at the 2-position. Pyrimidine-4,6-diol derivatives are of significant interest in medicinal chemistry, particularly as agonists for GPR84, a G protein-coupled receptor sensitive to free fatty acids (FFAs) with medium-chain lengths (C9–C14) . Modifications to the alkyl chain length and substituent positions on the pyrimidine ring critically influence biological activity, solubility, and stability . For example, 2-alkylpyrimidine-4,6-diol derivatives with longer chains (e.g., octyl) exhibit potent GPR84 agonism, while shorter chains or substitutions at other positions reduce efficacy .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-hydroxy-2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-8-6(10)4-7(11)9-5/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

DCQLRSMJZLGVJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=O)N1)O

Origin of Product

United States

Biological Activity

2-Propylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a propyl group at the 2-position and hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. Its unique structural features contribute to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

Chemical Structure and Properties

The molecular formula for 2-Propylpyrimidine-4,6-diol is C7H10N2O2C_7H_{10}N_2O_2. The presence of hydroxyl groups enhances its solubility in water, while the propyl group contributes to its lipophilicity. This duality in solubility can influence the compound's interaction with biological membranes and its overall bioactivity.

Property Description
Molecular FormulaC7H10N2O2C_7H_{10}N_2O_2
Functional GroupsHydroxyl (–OH), Propyl (–C3H7)
SolubilityWater-soluble due to hydroxyl groups
LipophilicityModerate, influenced by propyl group

Antimicrobial Activity

Pyrimidine derivatives, including 2-propylpyrimidine-4,6-diol, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, certain substituted pyrimidines have been documented to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Antiviral Properties

Research has highlighted the potential antiviral activity of 2-propylpyrimidine-4,6-diol. It has been noted that some pyrimidine derivatives can interfere with viral replication by preventing the assembly of viral proteins into new virions . This mechanism suggests that 2-propylpyrimidine-4,6-diol may serve as a lead compound in antiviral drug development.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. Certain analogs have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve interference with nucleic acid synthesis or modulation of signaling pathways associated with cell growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated various substituted pyrimidines for their antibacterial effects against common pathogens. The results indicated that 2-propylpyrimidine-4,6-diol exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Antiviral Mechanism :
    In vitro studies showed that 2-propylpyrimidine-4,6-diol could significantly reduce viral load in infected cell cultures by disrupting viral assembly processes. This finding positions it as a potential candidate for further development as an antiviral agent .
  • Anticancer Activity :
    Research focused on the cytotoxic effects of various pyrimidine derivatives found that 2-propylpyrimidine-4,6-diol induced apoptosis in several cancer cell lines through the activation of caspase pathways.

Comparison with Similar Compounds

Substituent Position

  • 2-Alkyl vs. 6-Alkyl Substitutions: Compound 43 (2-octylaminopyrimidine-4,6-diol) demonstrated GPR84 agonism comparable to the reference compound 39, whereas 44 (6-octylpyrimidine-2,4-diol) showed markedly reduced potency . This highlights the importance of the 2-position for receptor interaction. 2-Propylpyrimidine-4,6-diol (hypothetical C3 chain) likely follows this trend but may exhibit lower activity due to its shorter chain length compared to octyl (C8) derivatives .
  • 5-Substituted Derivatives: 5-Methylpyrimidine-4,6-diol () and 5-allyl-2-aminopyrimidine-4,6-diol () prioritize substitutions at the 5-position, which may alter electronic properties and hydrogen-bonding capacity. These modifications are less explored for GPR84 but could influence solubility or metabolic stability.

Functional Group Variations

  • Amino vs. Such derivatives are explored as ligands in aqueous cross-coupling reactions due to low cytotoxicity . 2-(Propylthio)pyrimidine-4,6-diol () introduces a sulfur atom, which may improve lipophilicity but reduce metabolic stability compared to oxygen-based analogs.
  • Nitro and Benzyl Modifications :

    • 5-Nitro-2-(propylthio)pyrimidine-4,6-diol () and 5-benzyl-2-(benzylthio)pyrimidine-4,6-diol () incorporate aromatic or electron-withdrawing groups. These substitutions are typically associated with altered reactivity in synthetic applications rather than biological targeting.

Physicochemical Properties

Compound Name Molecular Formula Substituent Position Functional Group Key Properties/Applications References
2-Propylpyrimidine-4,6-diol C₇H₁₀N₂O₂ (hypothetical) 2-position Alkyl Potential GPR84 agonist (lower activity vs. C8–C14)
2-Octylpyrimidine-4,6-diol C₁₂H₂₀N₂O₂ 2-position Alkyl Potent GPR84 agonist
6-Octylpyrimidine-2,4-diol C₁₂H₂₀N₂O₂ 6-position Alkyl Reduced GPR84 potency
5-Methylpyrimidine-4,6-diol C₅H₆N₂O₂ 5-position Alkyl Synthetic intermediate; no reported bioactivity
2-Aminopyrimidine-4,6-diol C₄H₅N₃O₂ 2-position Amino Ligand for aqueous cross-coupling reactions
5-Nitro-2-(propylthio)pyrimidine-4,6-diol C₇H₉N₃O₃S 2-position Thioether Synthetic applications (e.g., selonsertib intermediate)

Key Research Findings

Position-Specific Activity :

  • The 2-position on the pyrimidine ring is optimal for GPR84 binding. Substitutions at the 5- or 6-position drastically reduce efficacy .
  • Example: Moving the octyl group from the 2- to 6-position (compound 44 ) reduced potency by >50% .

Chain Length Optimization :

  • Medium-chain alkyl groups (C9–C14) maximize GPR84 activation. Shorter chains (e.g., C3) likely result in weaker receptor interactions .

Functional Group Trade-offs: Amino groups enhance solubility and biocompatibility for cross-coupling reactions , while thioethers improve lipophilicity but may increase metabolic instability .

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